Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused isothiazolo-pyrimidine ring system, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of ethyl cyanoacetate with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the ring system.
Scientific Research Applications
Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Isothiazolo[4,5-d]pyrimidines: These compounds share a similar ring system but may have different substituents, leading to variations in reactivity and biological activity.
Pyrimidine derivatives: Compounds like pyrimido[4,5-d]pyrimidines have a related structure but differ in the arrangement of nitrogen atoms and other functional groups.
The uniqueness of this compound lies in its specific ring fusion and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-oxo-6H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-2-14-8(13)5-4-6(15-11-5)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLDMWKTTTWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC2=C1N=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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